D-Glucose phenylhydrazone falls under the category of phenylhydrazones, which are compounds formed by the reaction of hydrazine derivatives with carbonyl compounds, specifically aldehydes and ketones. D-Glucose, a simple sugar, is classified as an aldose due to its aldehyde functional group. The reaction with phenylhydrazine leads to the formation of a stable crystalline product, which can be utilized for various analytical purposes in organic chemistry and biochemistry.
The synthesis of D-glucose phenylhydrazone involves the following key steps:
The molecular structure of D-glucose phenylhydrazone can be described as follows:
D-glucose phenylhydrazone participates in several chemical reactions:
The mechanism by which D-glucose reacts with phenylhydrazine involves several steps:
D-glucose phenylhydrazone exhibits distinct physical and chemical properties:
D-glucose phenylhydrazone has several scientific applications:
Emil Fischer’s late 19th-century investigations revolutionized carbohydrate chemistry. His synthesis of phenylhydrazine (PhNHNH₂) in 1875—via reduction of phenyldiazonium salts—provided the cornerstone reagent for sugar characterization. By 1891, Fischer leveraged phenylhydrazine to develop the osazone reaction, a transformative method for elucidating sugar stereochemistry. This reaction exploited the unique reactivity of reducing sugars’ carbonyl groups: when aldoses like D-glucose or ketohexoses like D-fructose reacted with three equivalents of phenylhydrazine under boiling conditions, they formed crystalline derivatives called phenylosazones [1] [4] [5].
Fischer observed that D-glucose, D-mannose, and D-fructose—despite distinct configurations—all yielded the identical glucosazone (D-glucose phenylhydrazone dimer). This critical insight revealed that osazone formation erased stereochemical information at C2 while preserving configurations at C3–C5. The reaction’s oxidative condensation involved two key steps:
Fischer’s osazone test became a diagnostic tool for distinguishing reducing sugars via crystal morphology and formation time—e.g., glucosazone formed “needle-shaped crystals” within 5 minutes, while maltosazone exhibited “sunflower-shaped” crystals after 30–45 minutes [4] [6].
Table 1: Fischer’s Osazone Reaction Outcomes for Key Sugars
Sugar | Osazone Product | Crystal Morphology | Formation Time (min) |
---|---|---|---|
D-Glucose | Glucosazone | Needle-shaped | 5 |
D-Mannose | Glucosazone | Needle-shaped | 5 |
D-Fructose | Glucosazone | Needle-shaped | 2 |
Lactose | Lactosazone | Powder puff-shaped | 30–45 |
Galactose | Galactosazone | Rhombic plates | 20 |
Fischer’s original mechanism proposed direct oxidation of the initial phenylhydrazone (8) by excess phenylhydrazine to form an α-iminoketone intermediate (9), which then reacted further to yield osazone (10). However, this lacked experimental evidence for the oxidation step [1]. By the mid-20th century, Friedrich Weygand challenged Fischer’s model through hydrogen isotope studies, proposing two competing pathways:
Mikhail Shemyakin resolved this debate using isotopic labeling. He synthesized p-nitrophenylhydrazone 8 with ¹⁵N-labeled β-nitrogen and subjected it to osazone conditions with unlabeled reagent. Crucially:
Shemyakin’s results exclusively validated Mechanism A: concerted enolization (32→33) and fragmentation released aniline and the α-iminoaldehyde, while ammonia originated from the third equivalent of phenylhydrazine during osazone formation. This redox mechanism explained the stoichiometry: two phenylhydrazines consumed per sugar, with one reduced to aniline and the other incorporated into osazone [1].
Table 2: Key Mechanistic Evidence from Shemyakin’s Isotope Experiments
Intermediate/Product | ¹⁵N-Label Location (Mechanism A) | Experimental Observation |
---|---|---|
Initial Hydrazone (8) | β-Nitrogen (red) | 40% ¹⁵N labeling |
Aniline (28) | Absent | No ¹⁵N detected |
Ammonia | Present | >50% of label recovered |
Osazone (31) | Absent | No ¹⁵N detected |
α-Iminoketone (27) | N/A (trapped as N-acetyl derivative) | Isolated intermediate |
The osazone reaction’s capacity to mask stereochemistry at C2 made it indispensable for early stereochemical studies. Fischer recognized that D-glucose and D-mannose—epimers differing solely at C2—formed identical glucosazones. This confirmed their configurational identity at C3–C6, positioning them as a distinct epimeric pair among aldohexoses. Meanwhile, D-fructose (a ketohexose) produced the same osazone because its C1 carbonyl became oxidized to an aldehyde during the reaction, effectively generating a C2-imine identical to glucose/mannose derivatives [1] [4] [6].
This stereochemical erasure enabled three critical advances:
Thus, D-glucose phenylhydrazone—and its osazone derivatives—served as a chemical Rosetta Stone, deciphering relationships between aldoses and ketoses while laying groundwork for modern carbohydrate stereochemistry.
Table 3: Stereochemical Relationships Revealed by Osazone Formation
Sugar Pair | Stereochemical Relationship | Osazone Identity | Structural Implication |
---|---|---|---|
D-Glucose & D-Mannose | C2 epimers | Identical | Same configuration at C3–C5 |
D-Glucose & D-Fructose | Aldose-ketose isomers | Identical | C3–C5 identity; keto C2 ≡ aldo C1 |
D-Glucose & D-Galactose | C4 epimers | Different | Configuration divergence at C3–C5 |
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